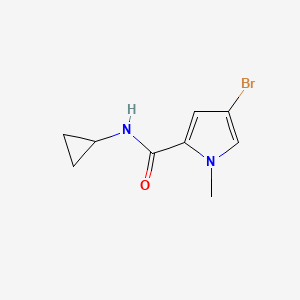
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
“4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 1011427-66-9 . It has a molecular weight of 243.1 . The IUPAC name for this compound is 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide” is 1S/C9H11BrN2O/c1-12-5-6 (10)4-8 (12)9 (13)11-7-2-3-7/h4-5,7H,2-3H2,1H3, (H,11,13) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Electrophilic Aromatic Bromination
A study by Wischang and Hartung (2011) explored the electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted 1H-pyrroles, like 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. This process uses hydrogen peroxide and sodium bromide at specific conditions, catalyzed by vanadate(V)-dependent bromoperoxidase. The technique yields bromopyrroles (up to 91%) and can prepare marine natural products under biomimetic conditions, including 4,5-dibromopyrrole-2-carboxamide (Wischang & Hartung, 2011).
Potential in PET Imaging
Majo et al. (2013) synthesized a specific IGF-1R inhibitor, closely related to 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, demonstrating specific binding to human cancer tissues in vitro. This compound, a pyrrolo[2,1-f][1,2,4]triazin-2-yl derivative, is a potential PET tracer for monitoring IGF-1R, indicating its use in oncological research (Majo et al., 2013).
Synthesis of Heterocycles
Davoodnia et al. (2010) reported the synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones via cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes. This synthesis involves the use of a Bronsted-acidic ionic liquid as a catalyst, highlighting the compound's role in developing new heterocyclic compounds (Davoodnia et al., 2010).
Regioselective Bromination
Gao et al. (2018) discussed the substrate-controlled regioselective bromination of pyrrole-2-carboxamide substrates, resulting in the predominant formation of the 5-brominated species. This study shows the potential of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in regioselective bromination processes (Gao et al., 2018).
Novel Synthesis Routes
Howells et al. (2022) reported the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides, which includes compounds structurally related to 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. The study provides insight into novel synthetic routes for these compounds, valuable for drug discovery programs (Howells et al., 2022).
Chiral Conducting Polymers
Chen et al. (1997) explored the synthesis of optically active pyrrole monomers for chiral conducting polymers. This research demonstrates the potential application of such compounds in materials science, particularly in creating polymers with unique electrical properties (Chen et al., 1997).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Propriétés
IUPAC Name |
4-bromo-N-cyclopropyl-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12-5-6(10)4-8(12)9(13)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDNKLBMISLICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide](/img/structure/B3198216.png)
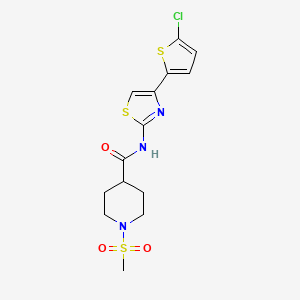
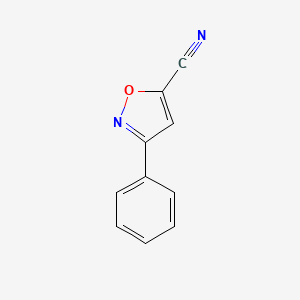
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3198232.png)

![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3198251.png)
![1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3198252.png)

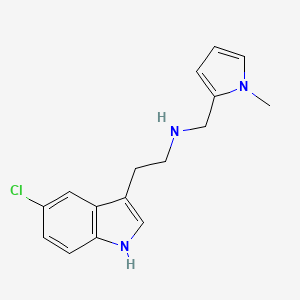
![[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine](/img/structure/B3198270.png)
![Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B3198280.png)
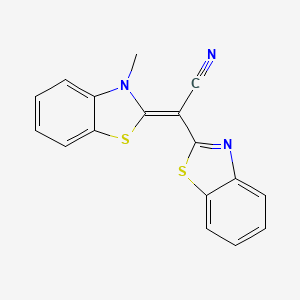
![sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B3198295.png)
![N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198312.png)